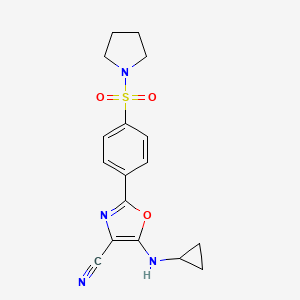

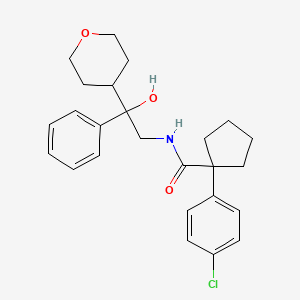

![molecular formula C16H12ClF3N4S B2368746 5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 339010-57-0](/img/structure/B2368746.png)

5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

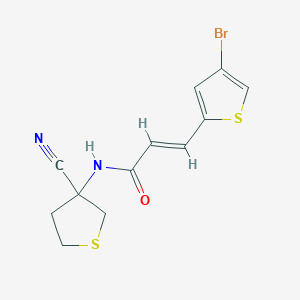

The compound “5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol” is a derivative of trifluoromethylpyridine (TFMP). TFMP derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Synthesis Analysis

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products . Various methods of synthesizing 2,3,5-DCTF have been reported .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1,2,4-Triazole derivatives, including those similar to the specified compound, have been synthesized and investigated for their antimicrobial properties. These compounds have shown varying degrees of antimicrobial activity, making them a subject of interest in medicinal chemistry and pharmaceutical research. For instance, Bayrak et al. (2009) and Mobinikhaledi et al. (2010) synthesized various 1,2,4-triazoles and evaluated their antimicrobial activities, discovering good to moderate activity in several compounds (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009)(Mobinikhaledi, Foroughifar, Khanpour, & Ebrahimi, 2010).

Antioxidant Properties

In a study by Aktay, Tozkoparan, and Ertan (2005), a series of 1,2,4-triazole derivatives were investigated for their protective effects against ethanol-induced oxidative stress in mice. This research highlights the potential of these compounds in managing oxidative stress, a factor in various diseases (Aktay, Tozkoparan, & Ertan, 2005).

Catalytic Activity

Adiguzel, Aktan, Evren, and Çetin (2020) conducted a computational study on pyridine-substituted-bis-1,2,4-triazole derivatives, investigating their catalytic activities. This research underscores the potential use of these compounds in catalysis, particularly in biaryl synthesis, highlighting their versatility in chemical applications (Adiguzel, Aktan, Evren, & Çetin, 2020).

Corrosion Inhibition

Triazole derivatives have been studied for their effectiveness as corrosion inhibitors. Ansari, Quraishi, and Singh (2014) found that certain Schiff bases of pyridyl substituted triazoles exhibit significant corrosion inhibition properties for mild steel in acidic environments. This suggests potential industrial applications in protecting metals from corrosion (Ansari, Quraishi, & Singh, 2014).

Anti-Inflammatory Properties

Arustamyan et al. (2021) synthesized 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiols and tested them for anti-inflammatory activity. Their findings indicated potential therapeutic applications of these compounds in the treatment of inflammatory conditions (Arustamyan et al., 2021).

Propiedades

IUPAC Name |

3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3N4S/c1-9(13-12(17)7-10(8-21-13)16(18,19)20)14-22-23-15(25)24(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDUWYMUVCLNOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

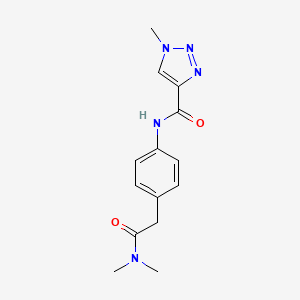

![3-((4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-1-ol](/img/structure/B2368672.png)

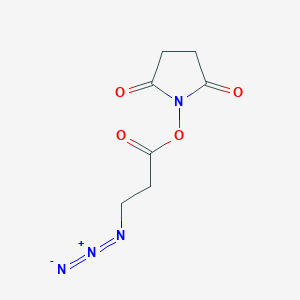

![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)

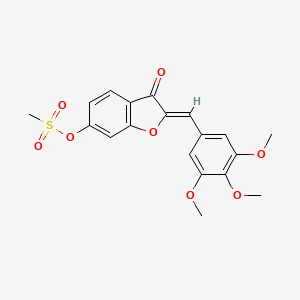

![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)

![3-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2368679.png)

![N-(5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2368681.png)